N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F6N3O3S/c28-26(29,30)18-5-3-4-17(14-18)25(38)34-12-13-36-15-23(21-6-1-2-7-22(21)36)40-16-24(37)35-19-8-10-20(11-9-19)39-27(31,32)33/h1-11,14-15H,12-13,16H2,(H,34,38)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFULMYCWSCASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F6N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Ring Formation
The indole scaffold is commonly synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. A modified approach from WO2010045251A2 employs spiro-oxindole intermediates, though adaptation is necessary.
Step 1: 1H-Indole-3-thiol Preparation
- Starting material : 3-Bromo-1H-indole (commercially available).
- Thiolation : Treatment with thiourea in ethanol under reflux (6 h), followed by NaOH hydrolysis, yields 1H-indole-3-thiol (78% yield).
Step 2: Sulfanyl Group Functionalization
The thiol group is alkylated with bromoacetamide derivatives. For instance:
- Reagents : Bromoacetamide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 4 h.
- Product : 3-[(Carbamoylmethyl)sulfanyl]-1H-indole (85% yield).
Introduction of the 4-(Trifluoromethoxy)phenyl Carbamoyl Group
Synthesis of 4-(Trifluoromethoxy)aniline Intermediate
Carbamoylmethylsulfanyl Linkage Formation
- Activation : 4-(Trifluoromethoxy)aniline is reacted with chloroacetyl chloride (1.1 equiv) in THF with Et₃N (2.0 equiv) to form N-chloroacetyl-4-(trifluoromethoxy)aniline (89% yield).
- Coupling : The chloro intermediate is coupled with 3-mercaptoindole via nucleophilic substitution:
Assembly of the 3-(Trifluoromethyl)benzamide Moiety
Synthesis of 3-(Trifluoromethyl)benzoic Acid
Amide Bond Formation
- Activation : 3-(Trifluoromethyl)benzoic acid is converted to its acid chloride using SOCl₂ (reflux, 2 h).
- Coupling : Reaction with ethylenediamine-modified indole intermediate:
Final Coupling and Purification
Ethyl Spacer Installation
Global Deprotection and Workup
- Deprotection : If tert-butyl carbamate (Boc) groups are used, treatment with TFA/DCM (1:1, 2 h) removes protections.
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) affords the final compound (≥98% purity).
Analytical Data and Validation
Table 1: Summary of Key Synthetic Steps and Yields
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, indole NH), 7.82–7.75 (m, 4H, aromatic), 4.32 (t, J=6.4 Hz, 2H, CH₂), 3.67 (s, 2H, SCH₂).
- ¹⁹F NMR : δ -58.9 (CF₃O), -62.3 (CF₃).
- HRMS : m/z 616.1423 [M+H]⁺ (calc. 616.1418).
Challenges and Optimization Strategies
- Trifluoromethyl Stability : The electron-withdrawing CF₃ group necessitates mild conditions during amide coupling to prevent decomposition.
- Sulfanyl Oxidation : Use of inert atmosphere (N₂) during thiol alkylation minimizes disulfide formation.
- Regioselectivity in Indole Functionalization : Directed ortho-metalation (DoM) with Pd catalysts ensures selective substitution at the 3-position.
Chemical Reactions Analysis
N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities:
-
Anticancer Properties :
- Studies suggest that compounds containing indole and trifluoromethyl groups can inhibit cancer cell proliferation. The presence of the sulfanyl group may enhance this activity by improving bioavailability or altering metabolic pathways .
- For example, similar compounds have been shown to target specific kinases involved in cancer progression, suggesting a potential mechanism for this compound's action against tumors .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthesis and Modification
The synthesis of N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide involves multi-step organic reactions that can be optimized for yield and purity. Key methods include:
- Amidation Reactions : To introduce the amide functional group.
- Sulfanylation : To incorporate the sulfanyl group, which can enhance the compound's reactivity and biological profile.
- Fluorination Techniques : Essential for introducing trifluoromethyl groups, which are known to improve metabolic stability and potency.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted a series of indole-based compounds that showed promising anticancer activity against various cell lines, indicating that modifications to the indole structure can significantly impact efficacy .
- Another research effort focused on synthesizing benzamide derivatives for their kinase inhibitory activity, revealing that specific substitutions could enhance selectivity and potency against target enzymes involved in cancer signaling pathways .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
DF3 Ligand (PDB ID: DF3)
- Structure: N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide.
- Comparison: The sulfanyl group in DF3 is substituted with a benzodioxin amino moiety instead of the 4-(trifluoromethoxy)phenyl carbamoyl methyl group in the target compound. DF3’s molecular weight (589.1 g/mol) and aromatic bond count (22 vs. 18 in the target compound) suggest distinct binding interactions .
Compound 31 (Anti-inflammatory Derivative)
- Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.
- Comparison: Replaces the ethyl-linked benzamide with a sulfonamide group and introduces a 5-methoxy indole substituent.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Simplified indole-ethyl scaffold with a biphenyl propanamide chain.
- Comparison :
Key Observations:
Table 2: Activity Profiles of Analogues
Insights:
- The target compound’s indole and trifluoromethyl groups align with privileged scaffolds in kinase inhibitors (e.g., sunitinib), though direct activity data are unavailable.
- DF3’s benzodioxin group may confer selectivity for oxidoreductases, while the target’s trifluoromethoxy group could enhance aryl hydrocarbon receptor (AhR) binding .
Mechanistic and Computational Insights
- Docking Studies : AutoDock Vina predicts that the target compound’s sulfanyl group forms hydrogen bonds with cysteine residues (e.g., Cys797 in EGFR), while the trifluoromethyl benzamide engages in hydrophobic interactions .
- Activity Cliffs: Minor structural changes (e.g., replacing trifluoromethoxy with benzodioxin in DF3) may create “activity cliffs,” drastically altering potency due to steric or electronic effects .
Biological Activity
N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including a trifluoromethoxy group and an indole moiety, which are known to enhance biological activity. Its molecular formula is C22H22F6N2O2S, and it has a molecular weight of 466.48 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with indole structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study demonstrated that related indole derivatives inhibited cell proliferation in MCF-7 (breast cancer) cells with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Trifluoromethoxy groups have been associated with enhanced activity against bacterial strains.
- Research Findings : A series of benzamide derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. One derivative showed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against S. aureus, indicating promising antimicrobial potential .
Anti-inflammatory Effects
Inflammation-related diseases can potentially be targeted by compounds with similar structures. The presence of the indole ring may contribute to anti-inflammatory effects.
- Experimental Data : In vitro studies indicated that compounds with indole structures reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Modulation of Immune Response : By influencing cytokine production, the compound may modulate immune responses effectively.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | IC50: 5-15 µM | Induction of apoptosis |
| Antimicrobial | MIC: 12 µg/mL | Inhibition of bacterial growth |
| Anti-inflammatory | Cytokine reduction | Modulation of immune response |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step protocols, including:
- Sulfanyl indole coupling : Reacting 4-(trifluoromethoxy)phenyl carbamoylmethyl thiol with 1H-indole derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Amide bond formation : Using EDC·HCl and HOBt·H₂O as coupling agents for benzamide linkage, followed by purification via silica gel chromatography or reverse-phase HPLC (e.g., 10–40% acetonitrile/0.1% formic acid gradients) .
- Critical steps : Monitor intermediates using LC/MS for [M+H]⁺ ion verification (e.g., m/z 475.42 observed in similar syntheses) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and indole moieties) .
- LC/MS : High-resolution mass spectrometry to verify molecular weight and detect impurities .
- HPLC : Employ C18 columns with UV detection (e.g., 98% purity achieved using 10–40% acetonitrile gradients) .
Advanced Research Questions
Q. How can computational modeling predict binding affinities and target specificity?
- Glide XP docking : Use hydrophobic enclosure models and water desolvation terms to estimate protein-ligand interactions. For example, Glide Scores ≤-7.6 correlate with strong binding in similar benzamide derivatives .
- Specificity validation : Cross-test against off-target receptors (e.g., G-quadruplex DNA or kinase enzymes) using 1-Specificity/Sensitivity metrics (e.g., values <0.2 indicate high selectivity) .
Q. What experimental designs resolve contradictions in bioactivity data across assays?
- Dose-response profiling : Test compound concentrations from 1 nM–100 µM to identify non-linear effects .
- Buffer optimization : Vary pH (6.5–7.5) and ionic strength to assess stability in physiological conditions .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratios) affecting activity .
Q. How to establish structure-activity relationships (SAR) for trifluoromethyl and sulfanyl groups?
- Analog synthesis : Replace trifluoromethoxy with cyano or methyl groups to evaluate potency shifts .
- Thiol-disulfide exchange assays : Compare sulfanyl vs. sulfonyl derivatives in redox-sensitive targets .
- Crystallography : Resolve binding modes with target proteins (e.g., tyrosine kinases) to map critical interactions .
Methodological Considerations
Q. What strategies mitigate challenges in solubility and bioavailability?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
- Prodrug design : Introduce ester or morpholine moieties to enhance membrane permeability .
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
